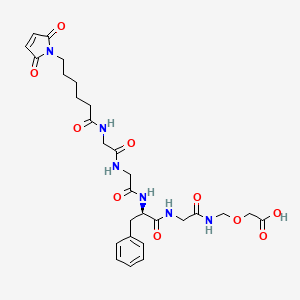
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the efficacy and specificity of cancer treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-{D-Phe}-Gly. This sequence is then linked to the moiety NH-CH2-O-CH2COOH through a series of peptide coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps .
化学反应分析
Types of Reactions
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable under specific conditions, such as acidic or enzymatic environments, allowing for the release of the attached drug.
Substitution Reactions: The compound can participate in substitution reactions where the NH-CH2-O-CH2COOH moiety is replaced with other functional groups.
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used to cleave the linker.
Substitution Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the cleavage of this compound are the free drug and the cleaved linker fragments. These products are crucial for the targeted delivery of cytotoxic drugs in ADCs .
科学研究应用
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:
作用机制
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH functions as a cleavable linker in ADCs. The mechanism involves the attachment of a cytotoxic drug to an antibody via the linker. Upon reaching the target cancer cell, the linker is cleaved under specific conditions, releasing the drug to exert its cytotoxic effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .
相似化合物的比较
Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another cleavable linker used in ADC synthesis.
MC-Gly-Gly-{L-Phe}-Gly-NH-CH2-O-CH2COOH: A similar compound with the L-isomer of phenylalanine.
Uniqueness
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is unique due to the presence of the D-isomer of phenylalanine, which can influence the cleavage rate and stability of the linker. This uniqueness allows for fine-tuning of the ADC’s pharmacokinetic properties and therapeutic efficacy .
属性
分子式 |
C28H36N6O10 |
|---|---|
分子量 |
616.6 g/mol |
IUPAC 名称 |
2-[[[2-[[(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m1/s1 |
InChI 键 |
SODPQQOBNODMSG-HXUWFJFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


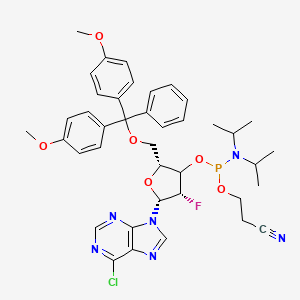
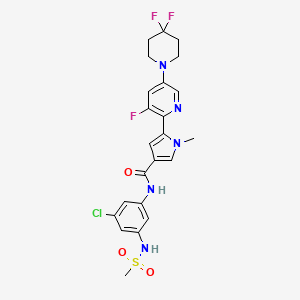
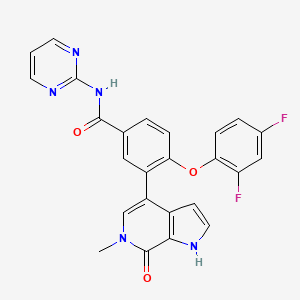
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
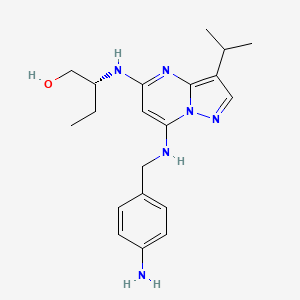

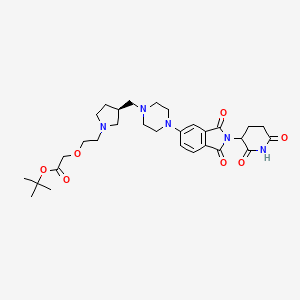
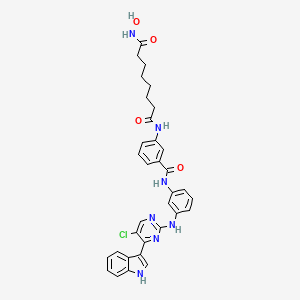
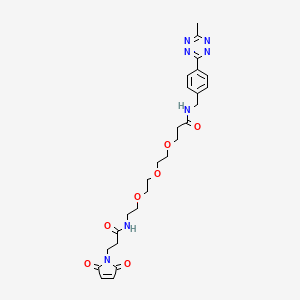

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
